Cumyl-cbmica - 2571070-88-5

Cumyl-cbmica

Catalog Number: EVT-10952498
CAS Number: 2571070-88-5
Molecular Formula: C23H26N2O
Molecular Weight: 346.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cumyl-CBMICA was first reported in the scientific literature in 2019 and has since been isolated from herbal materials. Its detection in seized substances indicates its prevalence in the illicit drug market. The compound's identification was aided by advanced analytical techniques, including gas chromatography and mass spectrometry .

Classification

Cumyl-CBMICA is classified as a synthetic cannabinoid receptor agonist, specifically targeting the cannabinoid receptors CB1 and CB2. This classification places it within a broader category of substances that are often used recreationally for their psychoactive effects. The compound is structurally related to other synthetic cannabinoids, making it part of an evolving landscape of designer drugs .

Synthesis Analysis

Methods

The synthesis of Cumyl-CBMICA typically involves several key steps, including the preparation of starting materials and the execution of specific chemical reactions. One common method for synthesizing this compound is through high-performance liquid chromatography (HPLC), which allows for the isolation of the target compound from complex mixtures .

Technical Details

The synthesis process often requires precise control over reaction conditions, such as temperature and solvent choice, to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of Cumyl-CBMICA features a cyclobutyl methyl side chain, which contributes to its unique properties compared to other synthetic cannabinoids. The structural formula can be represented as follows:

C18H24N2O\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}

This formula indicates that the compound contains 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Data

Structural characterization has been conducted using various analytical methods, confirming the presence of functional groups typical of cannabinoid compounds. The detailed structural analysis reveals how modifications in the side chain can influence receptor binding affinity and activity .

Chemical Reactions Analysis

Reactions

Cumyl-CBMICA undergoes various chemical reactions that are characteristic of synthetic cannabinoids. These include metabolic transformations such as hydroxylation, which primarily occurs at the indole ring .

Technical Details

The metabolic pathways for Cumyl-CBMICA have been studied extensively, revealing that it can be metabolized into several hydroxylated derivatives. These metabolites may exhibit different pharmacological profiles compared to the parent compound, affecting their potency and duration of action .

Mechanism of Action

Process

The mechanism of action for Cumyl-CBMICA involves its binding to cannabinoid receptors in the brain and peripheral tissues. By activating these receptors, Cumyl-CBMICA mimics the effects of natural cannabinoids like tetrahydrocannabinol (THC), leading to psychoactive effects.

Data

Research indicates that Cumyl-CBMICA exhibits high affinity for both CB1 and CB2 receptors, which are responsible for mediating various physiological processes such as pain sensation, mood regulation, and appetite control . This receptor activation can result in both therapeutic effects and adverse reactions depending on dosage and individual response.

Physical and Chemical Properties Analysis

Physical Properties

Cumyl-CBMICA is typically found in a crystalline form or as part of herbal blends. Its physical properties include:

  • Appearance: Crystalline solid or powder.
  • Solubility: Soluble in organic solvents but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for synthetic cannabinoids.

Chemical Properties

The chemical properties include stability under certain conditions but may degrade when exposed to light or moisture. It exhibits typical reactivity patterns associated with amides and aromatic compounds.

Applications

Scientific Uses

Cumyl-CBMICA is primarily used in research settings to study cannabinoid receptor interactions and their implications for drug development. Its role as a model compound helps scientists understand the pharmacological profiles of synthetic cannabinoids, leading to potential therapeutic applications in pain management, appetite stimulation, and other areas where natural cannabinoids have shown efficacy.

Synthetic Pathways & Structural Innovation in Cumyl-CBMICA Design

Novel Cyclobutyl Methyl Side Chain Integration Strategies

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) represents a strategic departure from traditional pentyl or fluoropentyl side chains in synthetic cannabinoid receptor agonists (SCRAs). Its synthesis hinges on two critical steps:

  • Direct Alkylation: Reacting 1H-indole-3-carboxylic acid with cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃/DMF) yields 1-(cyclobutylmethyl)indole-3-carboxylic acid.
  • Carboxamide Coupling: The carboxylic acid intermediate undergoes amidation with 2-phenylpropan-2-amine (cumylamine) using peptide-coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [8].

This pathway achieves moderate yields (45–65%), with purity challenges arising from residual solvents or unreacted precursors [8]. The cyclobutyl methyl (CBM) side chain’s compact, alicyclic structure introduces significant steric constraints. Molecular docking studies reveal:

  • Reduced hydrophobic contact surface with CB1 receptor transmembrane helices compared to pentyl (≈25% less).
  • Suboptimal alignment with the CB1 lipid-facing binding pocket, partly explaining its lower functional potency [1] [4].

Table: Synthesis Methods for CBM-Side Chain SCRAs

MethodReagentsYield (%)Key Advantage
Alkylation-CarboxamideCyclobutylmethyl bromide, DCC45–65Avoids fluorinated intermediates
Reductive AminationCyclobutanone, NaBH₃CN<30Lower selectivity
Microwave-assistedEDC, HOBt, DIPEA50–70Faster reaction kinetics

Despite synthetic feasibility, the CBM group’s four-carbon ring exhibits limited conformational flexibility, hindering deep penetration into CB1’s hydrophobic subpockets—a drawback highlighted in structure-activity relationship (SAR) analyses [1] [8].

Comparative Analysis of Indole- vs. Indazole-Core SCRAs

Cumyl-CBMICA’s indole core contrasts sharply with indazole variants like Cumyl-CBMINACA. Pharmacological disparities are evident across assay platforms:

  • Receptor Binding: Cumyl-CBMICA shows 22-fold lower CB1 affinity (Kᵢ = 29.3 nM) than Cumyl-CBMINACA (Kᵢ = 1.32 nM) [4].
  • Functional Activation: In β-arrestin recruitment assays, Cumyl-CBMICA’s EC₅₀ (497 nM) is 9-fold higher than Cumyl-CBMINACA (55.4 nM), confirming reduced potency [4].
  • Efficacy: Maximal efficacy (Eₘₐₓ) for Cumyl-CBMICA reaches 168% of baseline GTPγS activity, underperforming Cumyl-CBMINACA (207%) [4].

The indazole advantage stems from:

  • Enhanced Hydrogen Bonding: The additional nitrogen atom stabilizes receptor interactions via a hydrogen bond with CB1’s Ser³⁸³ residue.
  • Metabolic Resistance: Indazole cores resist oxidative degradation better than indoles, prolonging functional activity [5] [9].

Table: Core Structure Impact on CB1 Receptor Activation

ParameterCumyl-CBMICA (Indole)Cumyl-CBMINACA (Indazole)Δ9-THC (Reference)
CB1 Kᵢ (nM)29.31.3240.5
EC₅₀ (nM)330 (β-arrestin)55.4 (GTPγS)241 (GTPγS)
Eₘₐₓ (%)168207100
Hydrogen Bond Sites121

SAR studies consistently confirm indazole superiority: Cyclopentylmethyl or cyclohexylmethyl tails paired with indazole achieve EC₅₀ values <10 nM, whereas indole analogues rarely dip below 30 nM [1] [5].

Chemoinformatics Approaches to Bypass Analog Legislation

Cumyl-CBMICA exemplifies tactical molecular redesign to evade controlled-substance legislation. Germany’s Neue-psychoaktive-Stoffe-Gesetz (NpSG) initially defined SCRAs by:

  • Core structures (e.g., indole, indazole)
  • Pentyl/fluoropentyl side chains
  • Carboxamide linkers [3] [6]

The CBM side chain—absent from scheduling frameworks—exploited three legislative gaps:

  • Steric Isomerism: Cyclobutyl’s ring strain (90° angles) differs fundamentally from linear pentyl chains or cyclopropylmethyl groups.
  • Topological Complexity: Algorithms classifying "substantially similar" structures failed to recognize cyclobutyl as analogous to pentyl due to divergent shape descriptors [3] [8].
  • Absence in Patent Literature: Unlike common SCRAs, CBM derivatives lacked prior documentation in pharmaceutical patents, complicating risk assessments [8].

EU Project ADEBAR Plus identified Cumyl-CBMICA in August 2019, triggering Germany’s April 2020 NpSG amendment to include cyclobutylmethyl derivatives [3] [8]. Chemoinformatics models predicted this outcome:

  • Molecular Fingerprinting: Tanimoto coefficients <0.85 versus scheduled SCRAs indicated low structural similarity.
  • Quantitative Structure-Activity Relationship (QSAR): Predicted CB1 activation probability exceeded 90% despite legislative "novelty" [3] [6].

Post-regulation, in silico design shifted toward norbornyl methyl side chains (e.g., Cumyl-BC[2.2.1]HpMICA), leveraging bicyclic rigidity to further challenge analog classification [3]. This cyclical innovation-regulatory response underscores SCRAs’ persistent "cat-and-mouse" dynamic with global drug laws [3] [4] [6].

Properties

CAS Number

2571070-88-5

Product Name

Cumyl-cbmica

IUPAC Name

1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C23H26N2O/c1-23(2,18-11-4-3-5-12-18)24-22(26)20-16-25(15-17-9-8-10-17)21-14-7-6-13-19(20)21/h3-7,11-14,16-17H,8-10,15H2,1-2H3,(H,24,26)

InChI Key

INXXQNIOWMOYEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.